Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound that features a thienopyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the reaction of this intermediate with piperazine-1-carboxylate under suitable conditions to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thienopyrimidine ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industry: It can be used as an intermediate in the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 2,4-dichloropyrimidine and its derivatives are structurally related and have comparable chemical properties.
Uniqueness
Methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the piperazine-1-carboxylate moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potential as a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S/c1-19-12(18)17-5-3-16(4-6-17)9-8-2-7-20-10(8)15-11(13)14-9/h2,7H,3-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZIIOVIILVMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=C3C=CSC3=NC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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